2-ethoxyacetyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxyacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-7-3-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMWWAIBJJFPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161473 | |
| Record name | Ethoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14077-58-8 | |
| Record name | 2-Ethoxyacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14077-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxyacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014077588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxyacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethoxyacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Ethoxyacetyl Chloride
Classical Synthesis Routes
Traditional methods for synthesizing acyl chlorides from their corresponding carboxylic acids are well-established and widely used in laboratory settings. These routes typically employ inorganic acid chlorides as chlorinating agents.
The reaction between a carboxylic acid and thionyl chloride (SOCl₂) is a common and efficient method for preparing acyl chlorides. chemguide.co.uk In this process, ethoxyacetic acid would react with thionyl chloride to yield 2-ethoxyacetyl chloride. A significant advantage of this method is that the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. libretexts.orgchemguide.co.uk The reaction proceeds as follows:
CH₃CH₂OCH₂COOH + SOCl₂ → CH₃CH₂OCH₂COCl + SO₂ + HCl
The separation of the desired this compound is typically achieved through fractional distillation to remove any excess thionyl chloride or unreacted carboxylic acid. libretexts.org This method is analogous to the synthesis of chloroacetyl chloride from glycolic acid using thionyl chloride, often in the presence of a catalyst. google.com
Table 1: Summary of Synthesis using Thionyl Chloride
| Reactant | Reagent | Products | By-products | Purification |
|---|
Another classical method involves the use of solid phosphorus(V) chloride (PCl₅). chemguide.co.uk The reaction with a carboxylic acid occurs readily, even in the cold, producing the acyl chloride. libretexts.org However, this reaction also yields phosphorus oxychloride (POCl₃) and hydrogen chloride gas. chemguide.co.uk
CH₃CH₂OCH₂COOH + PCl₅ → CH₃CH₂OCH₂COCl + POCl₃ + HCl
A potential complication with this method is the separation of the this compound from the phosphorus oxychloride by-product, as their boiling points may be close, necessitating careful fractional distillation. prepchem.com While effective, the separation process can be more challenging compared to the thionyl chloride method. prepchem.com
Table 2: Comparison of Classical Chlorinating Agents
| Reagent | Chemical Formula | Physical State | Key By-products | Separation Notes |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gases) | Simplified due to gaseous by-products. chemguide.co.uk |
| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃ (liquid), HCl (gas) | Can be difficult; requires efficient fractional distillation. prepchem.com |
While not a direct synthesis of this compound, catalytic processes involving acetyl chloride are central to many acylation reactions. Bases such as pyridine (B92270) or N,N-dimethylformamide (DMF) are known to catalyze acylations by activating the acyl chloride. wikipedia.org For instance, in reactions using oxalyl chloride, DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more potent acylating agent. wikipedia.org
In a related context, the reaction of acetyl chloride with anhydrous hydroxyacetic acid has been used to synthesize acetoxyacetyl chloride, demonstrating the reactivity of acetyl chloride with hydroxy acids. chemicalbook.com The synthesis of acetyl chloride itself can be achieved by reacting acetic acid with reagents like phosphorus trichloride (B1173362). prepchem.com The production of acetyl chloride starting from acetic acid or acetic anhydride (B1165640) and phosphorus trichloride is an important industrial process. google.com
Advanced and Specialized Synthetic Approaches
Modern synthetic chemistry seeks more efficient, selective, and environmentally benign methods. This includes the development of novel reagents and the application of technologies like electrochemistry.
The synthesis of acyl chlorides that are structurally analogous to this compound provides insight into specialized approaches. For example, the conversion of carboxylic acids to their corresponding acid chlorides can be achieved rapidly using 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. organic-chemistry.org This method proceeds via an aromatic cation-activated nucleophilic acyl substitution and has been developed for acid-sensitive substrates. organic-chemistry.org
Another specialized method involves the reaction of tert-butyl esters with thionyl chloride at room temperature, which provides acid chlorides in very good yields without extensive purification. organic-chemistry.org This approach is selective for tert-butyl esters, as other common esters like methyl, ethyl, and isopropyl are generally unreactive under these conditions. organic-chemistry.org
Electrosynthesis represents a green and sustainable tool in chemistry, utilizing electrons as "mass-free" reagents to drive redox reactions. rsc.org Recent research has explored electrochemical routes for reactions involving acyl chlorides. One such development is an O₂-triggered electrochemical process that generates an acyl chloride intermediate, which then facilitates a subsequent cascade reaction to synthesize esters. researchgate.net This method demonstrates a green and efficient pathway for ester synthesis via an in-situ generated acyl chloride. researchgate.net
Furthermore, electrochemical methods have been developed for the reductive cross-coupling of acyl chlorides with sulfinic acids to produce thioesters. rsc.orgrsc.org In these systems, which can be conducted in a simple undivided cell, various acyl chlorides are compatible, highlighting the potential versatility of electrochemical approaches in the broader chemistry of acyl chlorides. rsc.org These methods provide an alternative to traditional protocols that may use toxic or unpleasant reagents. rsc.org
Purity and Characterization of Synthetic Products
The utility of this compound in synthetic chemistry is directly dependent on its purity. The presence of impurities can lead to unwanted side reactions, lower yields of the desired product, and complications in purification processes. Therefore, rigorous analysis and stabilization are standard practices.
Analytical Techniques for Purity Assessment (e.g., GC, NMR)
To ascertain the purity of this compound, several analytical techniques are employed. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two primary methods for quantitative and qualitative assessment.
Gas Chromatography (GC): This technique is widely used to determine the purity of volatile compounds like this compound. thermofisher.com The compound is vaporized and passed through a column, separating it from any non-volatile impurities or byproducts from the synthesis. The output, a chromatogram, shows peaks corresponding to different components of the sample. The area of the peak for this compound relative to the total area of all peaks gives a quantitative measure of its purity. Commercial specifications for this compound often cite a purity of greater than 96.0% as determined by GC. thermofisher.comthermofisher.com In some methodologies for similar reactive chlorides, derivatization is used prior to GC analysis to enhance stability and detection. japsonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the synthesized this compound and for identifying impurities. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms in the molecule. By integrating the signals corresponding to the protons of this compound and comparing them to the integrals of impurity signals, a quantitative purity assessment can be made. nih.gov This method, known as quantitative NMR (qNMR), is valued for its precision and accuracy, often comparing favorably to chromatographic methods. nih.gov
Other techniques such as titration of the chloride ion can also be used to assay the purity of the final product. thermofisher.com Spectroscopic methods like Infrared (IR) and Raman spectroscopy can further confirm the compound's identity by providing information about its functional groups. nih.gov
Table 1: Analytical Techniques for this compound Purity Assessment
| Technique | Purpose | Key Findings |
|---|---|---|
| Gas Chromatography (GC) | Quantitative purity determination | Routinely used to confirm purity levels, often specified as >96.0%. thermofisher.comthermofisher.com |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and quantitative purity assessment | Provides structural elucidation and can accurately quantify purity through qNMR methods. nih.gov |
| Titration | Quantitative assay of acyl chloride content | Measures the concentration of the reactive chloride functional group. thermofisher.com |
| Infrared (IR) & Raman Spectroscopy | Functional group identification | Confirms the presence of key structural features of the molecule. nih.gov |
Stabilization Methods (e.g., Magnesium Oxide)
This compound is a reactive acyl chloride that can be susceptible to degradation, particularly from moisture, which would hydrolyze it to ethoxyacetic acid. To enhance its shelf-life and ensure its quality over time, stabilization is necessary.
Magnesium Oxide (MgO): A common and effective method for stabilizing this compound is the addition of a small amount of magnesium oxide. thermofisher.comthermofisher.comshsigma.co.krfishersci.com Commercial preparations are frequently sold with approximately 0.3% magnesium oxide. thermofisher.comthermofisher.comfishersci.com Magnesium oxide is a basic oxide that can neutralize acidic impurities, such as hydrogen chloride (HCl), which might be present from the synthesis or formed during decomposition. By scavenging these acidic species, magnesium oxide helps to prevent further degradation of the acyl chloride. The use of magnesium salts as stabilizers is a known practice in chemistry to mitigate decomposition. google.com
Table 2: Stabilization Method for this compound
| Stabilizer | Concentration | Mechanism of Action |
|---|---|---|
| Magnesium Oxide (MgO) | ~0.3% | Acts as an acid scavenger, neutralizing acidic impurities like HCl that can promote decomposition. thermofisher.comthermofisher.comfishersci.com |
Reactivity and Reaction Mechanisms of 2 Ethoxyacetyl Chloride
Electrophilic Acylation Reactions
As an active electrophilic reagent, 2-ethoxyacetyl chloride readily participates in a variety of acylation reactions, including esterification and amidation. These reactions are central to its application in organic synthesis as an intermediate for pharmaceuticals, pesticides, and dyes.
Esterification Reactions
The reaction of this compound with alcohols, a process known as esterification, yields the corresponding 2-ethoxyacetate esters. This reaction is typically vigorous and exothermic, proceeding readily at room temperature. stackexchange.comlibretexts.org The general mechanism involves a nucleophilic addition-elimination pathway. The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and deprotonation to form the ester and hydrogen chloride. chemguide.co.uk
The reactivity of the alcohol plays a significant role in the reaction rate. Primary alcohols react rapidly, while secondary alcohols react at a slower rate. Tertiary alcohols are the least reactive and may require more forcing conditions or alternative methods due to steric hindrance around the hydroxyl group. study.comchegg.com Phenols, which are less nucleophilic than alcohols, can also be esterified by this compound, often in the presence of a base to deprotonate the phenol (B47542) and increase its nucleophilicity. libretexts.orgchemguide.co.uklew.rolibretexts.org
| Reactant | Product | Reaction Conditions |
| Primary Alcohol (e.g., Ethanol) | Ethyl 2-ethoxyacetate | Vigorous reaction at room temperature. libretexts.org |
| Secondary Alcohol (e.g., Isopropanol) | Isopropyl 2-ethoxyacetate | Slower reaction compared to primary alcohols. |
| Tertiary Alcohol (e.g., tert-Butanol) | tert-Butyl 2-ethoxyacetate | Reaction is slow and may require a base like pyridine (B92270) to facilitate the reaction. study.comchegg.com |
| Phenol | Phenyl 2-ethoxyacetate | Reaction is slower than with alcohols; often carried out in the presence of a base. libretexts.orgchemguide.co.uk |
Amidation Reactions
This compound reacts readily with primary and secondary amines to form N-substituted 2-ethoxyacetamides. This amidation reaction is a cornerstone in the synthesis of various organic compounds, including those with potential biological activity. thermofisher.com The reaction mechanism is analogous to esterification, involving the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of hydrogen chloride. chemguide.co.uk
Typically, the reaction is carried out in the presence of a base to neutralize the hydrogen chloride byproduct, which would otherwise form a salt with the unreacted amine. brainly.in
Reaction with Primary Amines: Primary amines react with this compound to yield N-alkyl or N-aryl-2-ethoxyacetamides. For instance, the reaction with ethylamine (B1201723) would produce N-ethyl-2-ethoxyacetamide.
Reaction with Secondary Amines: Secondary amines, such as diethylamine, react similarly to produce N,N-disubstituted amides, for example, N,N-diethyl-2-ethoxyacetamide. doubtnut.comsarthaks.comshaalaa.com The reaction with N-methylaniline would yield N-methyl-N-phenyl-2-ethoxyacetamide. brainly.in
| Reactant | Product |
| Primary Amine (e.g., Ethylamine) | N-Ethyl-2-ethoxyacetamide |
| Secondary Amine (e.g., Diethylamine) | N,N-Diethyl-2-ethoxyacetamide doubtnut.comsarthaks.comshaalaa.com |
| Aromatic Amine (e.g., N-Methylaniline) | N-Methyl-N-phenyl-2-ethoxyacetamide brainly.in |
Reactions with Nucleophiles
The high reactivity of the acyl chloride functional group makes this compound susceptible to attack by a range of nucleophiles, leading to substitution of the chloride ion.
Hydrolysis
In the presence of water, this compound undergoes rapid hydrolysis to form ethoxyacetic acid and hydrogen chloride. libretexts.org This reaction is a vigorous, exothermic process. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, followed by the elimination of the chloride ion and deprotonation. libretexts.org
Reactions with Alcohols
As detailed in the esterification section (3.1.1), alcohols act as nucleophiles in their reaction with this compound. The oxygen atom of the alcohol attacks the carbonyl carbon, leading to the formation of an ester and hydrogen chloride. The reaction is a classic example of nucleophilic acyl substitution. libretexts.orgchemguide.co.uk
Mechanistic Studies of Acyl Chloride Reactivity
The acylation of nucleophiles by this compound follows a well-established two-stage mechanism: nucleophilic addition followed by elimination. chemguide.co.ukchemguide.co.uk
Addition Stage: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. libretexts.orgyoutube.com The lone pair of electrons from the nitrogen atom forms a new carbon-nitrogen bond. Simultaneously, the pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, creating a tetrahedral intermediate with a negatively charged oxygen and a positively charged nitrogen. youtube.comchemguide.co.uk
Elimination Stage: This stage proceeds in two steps. First, the tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. chemguide.co.ukshout.education This action expels the chloride ion, which is a good leaving group. chemguide.co.ukchemguide.co.uk
Deprotonation: The final step is a deprotonation event. libretexts.org The positively charged nitrogen atom is highly acidic. A second molecule of the amine acts as a base, removing a proton (H⁺) from the nitrogen. chemguide.co.ukchemguide.co.uk This neutralizes the charge on the nitrogen, forming the final amide product and an ammonium (B1175870) chloride salt. shout.education
This addition-elimination pathway is characteristic of acyl chlorides and other carboxylic acid derivatives. libretexts.org
The reactivity of this compound in acylation reactions is governed by a combination of electronic and steric factors. acs.orgresearchgate.net
Electronic Effects: The carbonyl carbon in this compound is highly electrophilic. This is due to the inductive effect of the chlorine atom and the oxygen atom of the carbonyl group, both of which are strongly electron-withdrawing. The adjacent ethoxy group (-OCH₂CH₃) also exerts an inductive electron-withdrawing effect, further increasing the partial positive charge on the carbonyl carbon and enhancing its reactivity towards nucleophiles. chemguide.co.uk
Steric Hindrance: Steric hindrance can significantly affect the rate of reaction. ncert.nic.inresearchgate.net While the this compound molecule itself is relatively unhindered, increased steric bulk on the nucleophilic amine will slow the reaction. For example, a bulky secondary amine like diisopropylamine (B44863) will react more slowly than a less hindered primary amine like ethylamine. This is because bulky groups on the amine impede its approach to the carbonyl carbon. researchgate.net
The interplay of these factors is crucial for controlling the outcome and efficiency of acylation reactions. researchgate.net
| Factor | Effect on Reaction Rate | Explanation |
|---|---|---|
| Electronic Effect of Acyl Chloride | Increase | The chlorine and oxygen atoms are electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. chemguide.co.uk |
| Nucleophilicity of Amine | Increase | More basic amines are generally stronger nucleophiles, leading to a faster reaction. |
| Steric Hindrance on Amine | Decrease | Bulky groups on the amine hinder its approach to the carbonyl carbon, slowing the reaction. researchgate.net |
| Leaving Group Ability | Increase | The chloride ion (Cl⁻) is an excellent leaving group, facilitating the collapse of the tetrahedral intermediate. chemguide.co.uk |
Specific Reaction Pathways
This compound serves as a key reagent in the targeted synthesis of specific, complex organic molecules. lookchem.com One documented application is its use in the synthesis of a cis-ethoxyacetamide derivative. chemicalbook.com Specifically, it reacts with cis-3-amino-6-methylchroman-4-ol to produce N-(cis-4-hydroxy-6-methylchroman-3-yl)-2-ethoxyacetamide. lookchem.comchemicalbook.com
In this reaction, the amino group of the chromanol derivative acts as the nucleophile, attacking the this compound in the standard nucleophilic acyl substitution mechanism described previously. The stereochemistry of the starting material is retained in the product. lookchem.com This application highlights the utility of this compound in pharmaceutical and fine chemical synthesis for introducing the ethoxyacetyl moiety into larger molecules. lookchem.com
This compound reacts with other nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648), leading to different functional groups.
Reaction with Hydroxylamine: The reaction with hydroxylamine (NH₂OH) is expected to yield a hydroxamic acid, specifically 2-ethoxy-N-hydroxyacetamide. The mechanism is analogous to the reaction with amines, with the nitrogen of hydroxylamine acting as the nucleophile.
Reaction with Hydrazine: Hydrazine (NH₂NH₂) reacts with acyl chlorides to form acyl hydrazides. orgsyn.org Therefore, this compound will react with hydrazine to produce 2-ethoxyacetylhydrazide. A potential complication in this reaction is the formation of a 1,2-diacylhydrazine byproduct (CH₃CH₂OCH₂CONHNHCOCH₂OCH₂CH₃), which can occur if the acyl chloride is in excess or if reaction conditions are not carefully controlled. orgsyn.org Using an excess of hydrazine helps to favor the formation of the desired mono-acylated product. google.com
| Nucleophile | Chemical Formula | Product Class | Specific Product Name |
|---|---|---|---|
| Primary Amine (e.g., Ethylamine) | CH₃CH₂NH₂ | N-substituted Amide | N-ethyl-2-ethoxyacetamide |
| Hydroxylamine | NH₂OH | Hydroxamic Acid | 2-ethoxy-N-hydroxyacetamide |
| Hydrazine | NH₂NH₂ | Acyl Hydrazide | 2-ethoxyacetylhydrazide |
Wittig Reactions
The Wittig reaction is a widely utilized synthetic method for the formation of alkenes from aldehydes or ketones. However, the direct reaction of this compound with a phosphonium (B103445) ylide (Wittig reagent) does not typically result in the formation of an alkene. Instead, due to the high electrophilicity of the acyl chloride functional group, the reaction proceeds via an acylation of the ylide.
The nucleophilic carbon of the phosphonium ylide attacks the electrophilic carbonyl carbon of this compound. This leads to the displacement of the chloride leaving group and the formation of a new, stable phosphorus ylide that is acylated at the alpha-carbon. This resulting acylated ylide is stabilized by the adjacent carbonyl group, which delocalizes the negative charge.
The generalized reaction mechanism is as follows:
Nucleophilic Attack: The phosphonium ylide, for instance, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), acts as a nucleophile and attacks the carbonyl carbon of this compound.
Chloride Elimination: The tetrahedral intermediate formed collapses, leading to the elimination of the chloride ion.
Formation of Acylated Ylide: A stable phosphonium ylide with an ethoxyacetyl group attached to the carbon is formed.
This acylated ylide can then be used in subsequent reactions, such as a Wittig reaction with an aldehyde to form an α,β-unsaturated ketone, although this is a separate, subsequent step and not a direct reaction of the initial this compound to form an alkene.
Table 1: Reaction of this compound with a Phosphonium Ylide
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(Triphenylphosphoranylidene)propan-2-one, ethoxy-substituted | Acylation of Ylide |
| This compound | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 2-(Triphenylphosphoranylidene)butan-3-one, ethoxy-substituted | Acylation of Ylide |
Intramolecular Cyclization Reactions
This compound itself is not capable of undergoing intramolecular cyclization due to the absence of a second reactive functional group within the molecule. However, derivatives of this compound, where the ethoxy group is part of a larger molecular scaffold, can undergo intramolecular cyclization reactions. A prominent example of such a reaction is the intramolecular Friedel-Crafts acylation.
For this to occur, the ethoxy group would be replaced by a larger substituent containing an aromatic ring, such as a phenoxy group. For instance, in a molecule like 2-phenoxyacetyl chloride, if the phenyl ring is suitably activated, the acyl chloride moiety can react intramolecularly with the aromatic ring in the presence of a Lewis acid catalyst to form a cyclic ketone.
A well-documented example of this type of reaction is the synthesis of chromanones from phenoxypropionyl chlorides. While not a direct reaction of this compound, it illustrates the potential for intramolecular cyclization in closely related structures. In a hypothetical scenario, if the ethoxy group of this compound were part of a larger molecule containing an aromatic ring at a suitable distance, a similar intramolecular Friedel-Crafts acylation could be envisioned.
The general mechanism for such a reaction would be:
Activation of the Acyl Chloride: A Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic.
Intramolecular Electrophilic Aromatic Substitution: The activated aromatic ring acts as a nucleophile and attacks the electrophilic carbonyl carbon.
Rearomatization: The aromatic ring loses a proton to regain its aromaticity, and the Lewis acid catalyst is regenerated.
Table 2: Plausible Intramolecular Cyclization of a this compound Derivative
| Substrate | Catalyst | Product | Reaction Type |
| 2-(2-ethylphenoxy)acetyl chloride | AlCl₃ | 7-Ethylchroman-4-one | Intramolecular Friedel-Crafts Acylation |
| 2-(3-methoxyphenoxy)acetyl chloride | AlCl₃ | 6-Methoxychroman-4-one | Intramolecular Friedel-Crafts Acylation |
Applications of 2 Ethoxyacetyl Chloride in Advanced Organic Synthesis
Intermediate in Pharmaceutical Synthesis
The reactivity of 2-ethoxyacetyl chloride makes it a key building block in the creation of various pharmaceutical agents. Its ability to readily undergo acylation reactions with amines and other nucleophiles is fundamental to its utility in constructing the core structures of several classes of therapeutic compounds. thermofisher.com
Production of Anesthetics
While direct synthesis of widely known anesthetics using this compound is not extensively documented in publicly available literature, its structural motif is present in certain anesthetic compounds. For instance, the synthesis of amide-type local anesthetics often involves the acylation of an aromatic amine. The ethoxyacetyl group could potentially be incorporated to modify the pharmacokinetic and pharmacodynamic properties of new anesthetic candidates. The general synthesis of amide-based local anesthetics, such as lidocaine, involves the reaction of an amine with an acyl chloride. By analogy, this compound could be reacted with a suitable amine, like 2,6-dimethylaniline, to produce N-(2,6-dimethylphenyl)-2-ethoxyacetamide, a potential anesthetic agent.
Table 1: Potential Anesthetic Synthesis via this compound
| Reactant 1 | Reactant 2 | Potential Product | Therapeutic Class |
| This compound | 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)-2-ethoxyacetamide | Anesthetic |
This table presents a potential synthetic application based on known reactions for analogous compounds.
Production of Analgesics
Similar to anesthetics, the direct application of this compound in the synthesis of common analgesics is not widely reported. However, its utility as an acylating agent allows for its potential use in the synthesis of novel analgesic compounds. For example, the synthesis of tramadol (B15222) and its analogues involves the reaction of various amines with different reagents. This compound could be employed to synthesize novel analogues of tramadol or other opioid and non-opioid analgesics by reacting it with appropriate amine precursors. This modification could influence the analgesic potency and side-effect profile of the resulting compounds.
Synthesis of R848 Derivatives and Amine-Carbamate Adducts
This compound is a key reagent in the synthesis of derivatives of imidazoquinoline-based compounds, which are known to be potent Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonists. R848 (Resiquimod) is a well-known member of this class. The ethoxymethyl group, which can be introduced using this compound, is a common feature in many imidazoquinoline derivatives investigated for their immunomodulatory properties. For instance, the synthesis of tert-butyl [4-(7-bromo-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-ylmethyl)benzyl]carbamate involves the use of this compound. lookchem.com This compound, while not R848 itself, is a structurally related derivative that underscores the importance of this compound in this area of medicinal chemistry. The reaction of this compound with an appropriate amino-substituted imidazoquinoline precursor leads to the formation of the desired ethoxymethyl-substituted derivative.
Furthermore, the reactivity of this compound with amines can lead to the formation of amide linkages, which are sometimes loosely referred to as amine adducts. In the context of drug design, carbamate (B1207046) functionalities are often incorporated as prodrug moieties to improve the pharmacokinetic properties of a parent amine drug. While this compound itself does not directly form a carbamate upon reaction with an amine (it forms an amide), it can be used to synthesize precursors which are then converted to carbamates. The synthesis of carbamate prodrugs is a common strategy in medicinal chemistry to enhance drug delivery and efficacy. researchgate.netnih.gov
Synthesis of Novel Anti-Cancer Compounds
A significant application of this compound is in the synthesis of novel heterocyclic compounds with potential anti-cancer activity. Specifically, it is used in the preparation of 1H-benzimidazole-4-carboxamide derivatives. A patent describes the use of this compound in a multi-step synthesis to produce compounds such as 2-(ethoxymethyl)-6-(2-(trifluoromethyl)phenylcarbonyl)amino)-N-(3-(trifluoromethyl)pyridin-2-yl)methyl)-1H-benzimidazole-4-carboxamide. nih.gov These compounds are being investigated for their potential as anti-cancer agents. The synthesis involves the reaction of this compound with an amino-substituted benzimidazole (B57391) intermediate to introduce the ethoxymethyl group at the 2-position of the benzimidazole ring.
Table 2: Example of an Anti-Cancer Compound Synthesized Using this compound
| Intermediate | Reagent | Product | Therapeutic Target | Reference |
| Amino-substituted benzimidazole | This compound | 2-(Ethoxymethyl)-1H-benzimidazole derivative | Cancer | nih.gov |
Intermediate in Agrochemical Synthesis
In addition to its role in pharmaceuticals, this compound is also a valuable intermediate in the synthesis of agrochemicals, particularly pesticides. Its reactivity allows for the introduction of the ethoxyacetyl moiety into various pesticide scaffolds, which can enhance their biological activity and spectrum of control.
Pesticides Production
This compound serves as a building block in the production of certain types of pesticides. While specific commercial pesticides synthesized directly from this compound are not extensively detailed in readily available literature, its application can be inferred from the synthesis of related compounds. For example, the synthesis of some pyrethroid insecticides and triazole fungicides involves the use of various acyl chlorides to introduce specific side chains that are crucial for their pesticidal activity. google.comarkat-usa.org By analogy, this compound could be used to create novel pyrethroid or triazole derivatives with potentially improved insecticidal or fungicidal properties. The ethoxyacetyl group can influence the lipophilicity and metabolic stability of the pesticide, which are critical factors for its effectiveness and environmental fate.
Herbicides Production
The potential utility of this compound in this field would stem from its nature as an acyl chloride. wikipedia.org Acyl chlorides are highly reactive reagents used to introduce an acyl group (R-C=O) into a molecule, often through reactions with alcohols, phenols, or amines. wikipedia.orgstudy.com In the context of herbicide synthesis, this compound could theoretically be used to introduce the 2-ethoxyacetyl moiety onto a larger, agrochemically active scaffold. This functional group could modify the herbicide's solubility, uptake by the plant, or its mode of action. However, without concrete synthetic examples, its role in herbicide production remains largely theoretical.
Synthesis of Fungicidal Agents
A significant application of this compound is in the development of novel fungicidal agents. Detailed research has demonstrated its use as a key building block in synthesizing complex sulfonamide derivatives with potent antifungal properties.
Detailed Research Findings:
In a study focused on creating new potential fungicides, researchers synthesized a series of N-substituted phenyl-2-acyloxycyclohexylsulfonamides. researchgate.net This was achieved through the reaction of various acyl chlorides with N-substituted phenyl-2-hydroxyl-cycloalkylsulfonamides. researchgate.net One of the most effective compounds created was N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexylsulfonamide . The introduction of the 2-ethoxyacetoxy group, which is accomplished using this compound as the acylating agent, was found to be critical for the compound's high efficacy.
The resulting fungicide demonstrated superior performance against Botrytis cinerea, a common fungus that affects many plant species. Its effectiveness was benchmarked against existing commercial fungicides, showing promising results. researchgate.net For instance, the in vitro mycelia growth assay revealed that the new compound had a better EC50 (half maximal effective concentration) than the commercial fungicide procymidone (B1679156). researchgate.net Furthermore, in vivo tests on cucumber leaves showed it had a better control effect against B. cinerea than the fungicide cyprodinil (B131803) and possessed a broader fungicidal spectrum than chlorothalonil. researchgate.net
Below is a data table summarizing the comparative efficacy of the synthesized compound.
| Fungicide | Target Fungus | Assay Type | EC50 (μg/mL) | EC80 (μg/mL) |
| N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy)cyclohexylsulfonamide | Botrytis cinerea | Mycelia Growth (in vitro) | 4.17 | 17.15 |
| Procymidone (Commercial Fungicide) | Botrytis cinerea | Mycelia Growth (in vitro) | 4.46 | 35.02 |
Data sourced from the International Journal of Molecular Sciences. researchgate.net
This research highlights the strategic importance of the 2-ethoxyacetyl group in designing new, high-performance agricultural fungicides.
Role in Specialty Chemicals and Materials Science
This compound is noted in chemical literature as a versatile intermediate and modifier for various specialty chemicals and materials. wikipedia.org Its high reactivity allows it to be incorporated into larger polymer structures or used to synthesize specialized molecules like dyes.
Dyes and Pigments
As an acylating agent, this compound is cited as a potential intermediate in the synthesis of dyes and pigments. wikipedia.org The functional group it introduces can influence the final color (chromophore) or the dye's solubility and binding properties (auxochrome). However, specific examples of its use in the production of particular dyes or pigments are not detailed in the available literature.
Coatings Modifiers
In the field of materials science, this compound is mentioned as a potential modifier for coatings. wikipedia.org By reacting it with polymers containing hydroxyl or amino groups, it's possible to graft the ethoxyacetyl side chain onto the polymer backbone. This modification could potentially alter surface properties, such as hydrophilicity, adhesion, or compatibility with other coating components. Detailed studies or specific industrial applications demonstrating these effects are not prevalent in the reviewed sources.
Plastics Modifiers
Similarly, this compound is suggested for use as a plastics modifier. wikipedia.org The covalent attachment of the ethoxyacetyl group to polymer chains could serve as a form of internal plasticization, potentially increasing flexibility and reducing the glass transition temperature of the plastic. This approach could offer an alternative to traditional plasticizers that are prone to migration. Specific examples of polymers modified with this compound and the resulting property enhancements are not specified in the available literature.
Rubber Modifiers
The application of this compound extends to its potential use as a rubber modifier. wikipedia.org It could theoretically be used to synthesize molecules that act as vulcanization accelerators or to modify the surface of rubber particles to improve their interaction with fillers or other polymers in a blend. As with coatings and plastics, the specific mechanisms and documented instances of its use in rubber modification are not detailed in the surveyed literature.
Polymer Production
Reagent in Complex Organic Molecule Construction
This compound serves as a valuable reagent in the construction of complex organic molecules due to its reactive acyl chloride group and the presence of an ether linkage.
Building Block for Diverse Molecular Scaffolds
The use of this compound as a building block for creating diverse and complex molecular scaffolds has not been extensively documented in readily accessible scientific literature. In theory, its structure allows for the introduction of an ethoxyacetyl moiety onto various core structures, which could be useful in medicinal chemistry for modifying the pharmacokinetic properties of a lead compound. The ethoxy group can potentially increase solubility or alter the metabolic profile of a molecule.
Acylation of Ferrocene (B1249389)
The Friedel-Crafts acylation of ferrocene is a well-established method for synthesizing acylated ferrocene derivatives, which are important intermediates in the synthesis of specialized materials and ligands. truman.eduutahtech.edu This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, or a milder Brønsted-Lowry acid like phosphoric acid. vernier.comtruman.edu The cyclopentadienyl (B1206354) rings of ferrocene are highly activated towards electrophilic aromatic substitution, making this reaction efficient. truman.edutruman.edu
While the acylation of ferrocene with common reagents like acetyl chloride and acetic anhydride is widely reported, specific examples detailing the use of this compound are not prevalent in the literature. truman.eduaiinmr.com However, the general mechanism of Friedel-Crafts acylation can be extrapolated to predict the outcome of such a reaction. The reaction would proceed through the formation of an ethoxyacylium ion, which would then be attacked by the electron-rich cyclopentadienyl ring of ferrocene to yield (2-ethoxyacetyl)ferrocene.
General Reaction Scheme for Friedel-Crafts Acylation of Ferrocene
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Ferrocene | This compound | AlCl₃ | (2-ethoxyacetyl)ferrocene |
Synthesis of Sulfonamide Compounds
This compound is utilized in the synthesis of N-acylsulfonamides. The N-acylsulfonamide group is a significant functional group in medicinal chemistry, often serving as a bioisostere for carboxylic acids due to its similar pKa values and hydrogen bonding capabilities. nih.gov The synthesis is typically achieved through the N-acylation of a primary or secondary sulfonamide with an acylating agent like this compound. nih.govresearchgate.net
The reaction proceeds via a nucleophilic attack of the sulfonamide nitrogen on the electrophilic carbonyl carbon of this compound. This process is generally conducted in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. semanticscholar.org Catalysts, including various Lewis acids, can also be employed to facilitate the transformation. researcher.life This method allows for the direct incorporation of the 2-ethoxyacetyl group onto the sulfonamide nitrogen, yielding the corresponding N-(2-ethoxyacetyl)sulfonamide.
Reaction Data for N-Acylation of Sulfonamides
| Sulfonamide Substrate | Acylating Agent | Catalyst/Base | Product | Reference |
|---|---|---|---|---|
| Primary/Secondary Sulfonamide | Carboxylic Acid Chloride | Bismuth(III) salts | N-acylsulfonamide | researchgate.net |
| Sulfonamide | Acyl Chloride/Anhydride | Triethylamine/Pyridine | N-acylsulfonamide | semanticscholar.org |
Synthesis of β-Lactams
In the synthesis of β-lactams (2-azetidinones), this compound can serve as a precursor to ethoxyketene, a key intermediate in the Staudinger cycloaddition. researchgate.net The Staudinger reaction is a powerful method for constructing the four-membered β-lactam ring through the [2+2] cycloaddition of a ketene (B1206846) with an imine. researchgate.net
The process begins with the in-situ generation of ethoxyketene from this compound. This is typically achieved by treating the acyl chloride with a tertiary amine base, such as triethylamine. The base abstracts the α-proton and eliminates the chloride ion to form the ketene. The highly reactive ethoxyketene then undergoes a cycloaddition reaction with an imine. The stereochemical outcome of the reaction (cis or trans β-lactam) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. researchgate.net
Key Steps in Staudinger Synthesis of β-Lactams using this compound
| Step | Reactants | Reagent/Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Ketene Formation | This compound | Triethylamine | Ethoxyketene |
Analytical and Spectroscopic Characterization in Research
Spectroscopic Data Analysis
Spectroscopic analysis provides fundamental insights into the molecular structure of 2-ethoxyacetyl chloride by examining the interaction of the molecule with electromagnetic radiation. Each technique offers unique information about the compound's functional groups and atomic arrangement.
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in this compound. The analysis of a neat sample of the compound has been documented using a Bruker Tensor 27 FT-IR spectrometer. nih.gov While the full spectrum data is proprietary, the expected characteristic absorption bands can be predicted based on its molecular structure.
The most prominent feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration, which is expected to appear at a high wavenumber, typically in the range of 1775-1810 cm⁻¹. This high frequency is due to the electron-withdrawing effect of the adjacent chlorine atom. Other key absorptions would include the C-O-C stretching of the ether group, likely appearing in the 1000-1300 cm⁻¹ region, and various C-H stretching and bending vibrations from the ethoxy and methylene (B1212753) groups in the 2850-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.
Table 1: Predicted FT-IR Spectral Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2850-3000 | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1775-1810 | C=O Stretch | Acyl Chloride |
| ~1300-1500 | C-H Bend | Alkyl (CH₃, CH₂) |
Note: This table is based on typical values for the respective functional groups and does not represent experimentally measured data.
Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of samples in their natural state with minimal preparation. An ATR-IR spectrum for this compound has been recorded using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat (DuraSamplIR II) technique. nih.gov The resulting spectrum is generally comparable to a traditional transmission FT-IR spectrum, showing the same characteristic absorption bands corresponding to the acyl chloride, ether, and alkyl functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework. While commercial suppliers confirm the structure of this compound by NMR, specific chemical shift data is not widely published. tcichemicals.comtcichemicals.com However, the expected ¹H and ¹³C NMR spectra can be predicted.
For ¹H NMR, three distinct signals are expected:
A triplet corresponding to the methyl (CH₃) protons of the ethoxy group.
A quartet corresponding to the methylene (CH₂) protons of the ethoxy group, coupled to the methyl protons.
A singlet for the methylene (CH₂) protons adjacent to the carbonyl group.
For ¹³C NMR, four signals are anticipated, one for each unique carbon atom: the methyl carbon, the ethoxy methylene carbon, the methylene carbon adjacent to the carbonyl group, and the carbonyl carbon itself. The carbonyl carbon would appear significantly downfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.2 | Triplet | -O-CH₂-CH₃ |
| ¹H | ~3.6 | Quartet | -O-CH₂ -CH₃ |
| ¹H | ~4.2 | Singlet | -CH₂ -C(O)Cl |
| ¹³C | ~15 | N/A | -O-CH₂-CH₃ |
| ¹³C | ~68 | N/A | -O-CH₂ -CH₃ |
| ¹³C | ~75 | N/A | -CH₂ -C(O)Cl |
Note: This table contains estimated values based on standard chemical shift ranges and does not represent experimentally measured data.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (molecular weight: 122.55 g/mol ), the mass spectrum would be expected to show a molecular ion peak. usbio.net A key feature would be the isotopic pattern of chlorine; natural chlorine consists of two main isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). docbrown.info This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two m/z units, with a characteristic intensity ratio of approximately 3:1. docbrown.info
Common fragmentation patterns for acyl chlorides include the loss of the chlorine atom and the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu The ethoxy group may also undergo fragmentation, such as alpha-cleavage next to the ether oxygen.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Predicted m/z | Possible Ion/Fragment | Notes |
|---|---|---|
| 122/124 | [C₄H₇ClO₂]⁺ | Molecular ion peak ([M]⁺), showing 3:1 isotopic pattern |
| 87 | [C₄H₇O₂]⁺ | Loss of Cl |
| 63/65 | [C(O)Cl]⁺ | Carbonyl chloride fragment |
| 59 | [CH₂CH₂O]⁺ | Ethoxy fragment |
Note: This table is based on typical fragmentation patterns and does not represent experimentally measured data.
Chromatographic Techniques for Analysis
Chromatography is used to separate, identify, and quantify the components of a mixture. For this compound, both gas and liquid chromatography are employed, primarily for purity assessment and analysis.
Gas Chromatography (GC): Several chemical suppliers specify that the purity of this compound, often greater than 95.0%, is determined by Gas Chromatography (GC). tcichemicals.comtcichemicals.com GC is well-suited for analyzing volatile and thermally stable compounds like this compound. In a typical setup, the compound is vaporized and separated on a capillary column, with detection often performed by a Flame Ionization Detector (FID). This technique is effective for quantifying the main component and detecting any volatile impurities.
High-Performance Liquid Chromatography (HPLC): A specific reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column, which is a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com
The key parameters of the HPLC method include:
Column: Newcrom R1
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications compatible with mass spectrometry (LC-MS), formic acid is substituted for phosphoric acid. sielc.com
Application: This method is scalable and can be used for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies. sielc.com
Gas Chromatography (GC)
Gas chromatography is a frequently utilized technique for the assessment of this compound's purity. Chemical suppliers often report purity levels determined by GC analysis. For instance, Tokyo Chemical Industry Co., Ltd. specifies a purity of greater than 95.0% as determined by GC. tcichemicals.comtcichemicals.com Similarly, another supplier indicates a purity of 95%. sigmaaldrich.com Thermo Fisher Scientific also lists an assay of greater than 96.0% by GC for their this compound product. thermofisher.com
Table 1: Purity of this compound determined by GC as reported by chemical suppliers.
| Supplier | Purity Specification |
| Tokyo Chemical Industry Co., Ltd. | >95.0% tcichemicals.comtcichemicals.com |
| Ambeed, Inc. (via Sigma-Aldrich) | 95% sigmaaldrich.com |
| Thermo Fisher Scientific | >96.0% thermofisher.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of this compound. A specific reverse-phase (RP) HPLC method has been described for its separation. sielc.com This method is scalable and can be adapted for the isolation of impurities in preparative separation, and is also suitable for pharmacokinetic studies. sielc.com
The method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol activity. sielc.com The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications that are compatible with mass spectrometry (MS), formic acid can be used as a substitute for phosphoric acid. sielc.com For faster UPLC applications, columns with smaller 3 µm particles are available. sielc.com
Table 2: HPLC Method for the Separation of this compound. sielc.com
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Notes | For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. |
| Applications | - Analysis of this compound- Isolation of impurities (preparative separation)- Pharmacokinetic studies |
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT)
No dedicated studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure, reactivity, or spectroscopic properties of 2-ethoxyacetyl chloride have been identified in the public domain. Such calculations would typically provide insights into bond lengths, bond angles, vibrational frequencies, and electronic properties like HOMO-LUMO gaps, which are crucial for understanding the molecule's reactivity. While general properties of acyl chlorides are understood, specific computational data for the 2-ethoxyacetyl derivative is not available.
Molecular Modeling and Dynamics
There is no evidence of molecular modeling or molecular dynamics simulations having been performed for this compound. These studies would be useful for understanding the conformational flexibility of the ethoxy group and its influence on the reactivity of the acyl chloride moiety, as well as for simulating its behavior in different solvent environments.
Structure-Activity Relationship (SAR) Studies
No formal Structure-Activity Relationship (SAR) studies for this compound are present in the scientific literature. SAR studies typically correlate specific structural features of a molecule with its chemical reactivity or biological activity. While the compound's reactivity is qualitatively understood as being characteristic of an acyl chloride, quantitative relationships linking its structure to specific reaction rates or mechanisms have not been computationally explored.
While dedicated research is not available, some basic molecular properties have been computationally predicted and are available through chemical databases.
Table 1: Predicted Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H7ClO2 | PubChem |
| Molecular Weight | 122.55 g/mol | PubChem |
| XLogP3-AA (LogP) | 1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Safety, Handling, and Environmental Considerations in Research
Laboratory Safety Protocols
Adherence to established laboratory safety protocols is paramount when working with 2-ethoxyacetyl chloride. This includes the mandatory use of appropriate personal protective equipment, proper ventilation, and strict procedures for storage, fire prevention, and spill management.
Personal Protective Equipment (PPE) Requirements
Due to the corrosive nature of this compound, which can cause severe skin burns and serious eye damage, comprehensive personal protective equipment is required. nih.govtcichemicals.comfishersci.com
Eye and Face Protection : Chemical splash-resistant safety goggles or glasses with side protection are mandatory. aksci.com For operations with a higher risk of splashing, a face shield should be worn in addition to goggles. wcu.edu All eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166. fishersci.comfishersci.com
Skin and Body Protection : A flame-resistant or retardant laboratory coat must be worn and fully buttoned to prevent skin contact. wcu.edu Full-length pants and closed-toed shoes are also required to ensure no skin is exposed. wcu.edu
Hand Protection : Chemically resistant gloves, such as butyl-rubber gloves, must be worn. wcu.edujk-sci.com Gloves should be selected based on an evaluation of the potential hazards, duration of use, and the specific physical conditions of the workplace. aksci.com Contaminated gloves should be removed and disposed of properly. fishersci.nl
Respiratory Protection : In situations where ventilation is insufficient or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. fishersci.com For significant exposures, a self-contained breathing apparatus (SCBA) may be necessary. fishersci.comilo.org
| Body Part | Required PPE | Standard/Specification | Reason |
|---|---|---|---|
| Eyes/Face | Safety goggles and/or face shield | OSHA 29 CFR 1910.133 or EN166 | Protects against severe eye damage from splashes. tcichemicals.comfishersci.com |
| Hands | Chemically resistant gloves (e.g., butyl-rubber) | As per workplace hazard assessment | Prevents severe skin burns upon contact. wcu.eduilo.org |
| Body | Flame-resistant lab coat, long pants, closed-toe shoes | N/A | Protects skin from exposure and potential burns. wcu.edu |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | As needed based on exposure assessment | Protects against inhalation of harmful and corrosive vapors. fishersci.comfishersci.com |
Ventilation and Fume Hood Use
All operations involving this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood. fishersci.comaksci.comfishersci.nl This is critical to control exposure to its vapors, which are harmful if inhaled and can cause respiratory irritation. fishersci.comaksci.com The use of explosion-proof electrical and ventilating equipment is also a necessary precaution due to the compound's flammability. fishersci.com Adequate general or local exhaust ventilation should be employed to keep airborne concentrations below permissible exposure limits. coleparmer.com
Storage Conditions and Incompatible Materials
Proper storage of this compound is crucial for maintaining its stability and preventing hazardous reactions.
Storage Conditions : Containers should be kept tightly closed in a dry, cool, and well-ventilated place. fishersci.comfishersci.nl It should be stored away from sources of heat, sparks, open flames, and direct sunlight. fishersci.comwcu.edu The storage area should be designated for corrosive and flammable liquids. fishersci.comfishersci.nl To prevent degradation from moisture, it is often stored under an inert atmosphere, such as nitrogen. fishersci.nlfishersci.com
Incompatible Materials : this compound reacts violently with water, producing toxic and corrosive fumes. fishersci.nlilo.org It is also incompatible with a range of other substances. fishersci.comfishersci.nl Contact with these materials must be strictly avoided.
| Material Class | Specific Examples | Hazard |
|---|---|---|
| Water/Moisture | Water, moist air | Reacts violently, releasing toxic and corrosive fumes (e.g., HCl). fishersci.nlilo.org |
| Bases | Strong bases | Violent reaction. fishersci.comfishersci.nl |
| Alcohols | Ethanol, Methanol | Violent reaction. fishersci.nlfishersci.com |
| Amines | - | Incompatible. fishersci.com |
| Oxidizing Agents | Strong oxidizing agents | Incompatible. fishersci.comfishersci.nl |
| Metals | Certain powdered metals | Violent reaction. ilo.org |
Fire Safety and Extinguishing Media
This compound is a flammable liquid and vapor, with its vapors capable of forming explosive mixtures with air. nih.govfishersci.com
Fire Prevention : All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from areas where the compound is handled or stored. fishersci.comilo.org Electrical equipment should be explosion-proof, and systems should be grounded to prevent the buildup of electrostatic charges. fishersci.nlilo.org Use of non-sparking tools is mandatory. fishersci.com
Extinguishing Media : In case of a fire, appropriate extinguishing media should be used. Water should not be applied directly to the burning material as it reacts violently. ilo.org Water spray may be used cautiously to cool containers. fishersci.com
Suitable Extinguishing Media : Carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. tcichemicals.comfishersci.com
Unsuitable Extinguishing Media : Water. ilo.org
Firefighters must wear full protective gear, including a self-contained breathing apparatus (SCBA), as thermal decomposition can release irritating and toxic gases like hydrogen chloride and carbon monoxide. fishersci.com
Spill Containment and Clean-up Procedures
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Initial Response : Evacuate all non-essential personnel from the spill area. fishersci.nl Remove all sources of ignition immediately. fishersci.comfishersci.nl Ensure the area is well-ventilated, directing vapors away from occupied spaces. jk-sci.comacs.org
Containment : Create a dike around the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. fishersci.comjk-sci.com Do not use paper towels or other combustible materials. jk-sci.com
Clean-up : Once contained, carefully soak up the spill with the inert absorbent material. fishersci.com Use spark-proof tools to collect the contaminated material and place it into a suitable, sealable, and properly labeled container for disposal as hazardous waste. fishersci.comfishersci.nl
Decontamination : After the absorbed material is removed, the spill area can be decontaminated. acs.org The area should be thoroughly ventilated before resuming work. acs.org All used cleanup materials must be disposed of as hazardous waste. acs.org
Environmental Impact of Research Activities
The primary environmental consideration for research activities involving this compound is to prevent its release into the environment. fishersci.nl It should not be allowed to enter drains, surface water, or the sanitary sewer system. fishersci.nl Spills should be contained and collected to prevent soil and water contamination. aksci.com All waste materials, including spill cleanup residues and empty containers, must be treated as hazardous waste and disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations. fishersci.com While specific data on its environmental fate and ecotoxicity is limited, its hazardous nature necessitates that all measures be taken to avoid environmental release. fishersci.nl
Waste Management and Disposal
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials containing this compound must be treated as hazardous waste. epa.gov
Key Disposal Guidelines:
Classification: Chemical waste generators must accurately classify this compound waste according to federal, state, and local hazardous waste regulations.
Approved Facilities: Disposal must be carried out through an approved and licensed waste disposal plant. fishersci.com
Containers: Waste should be collected in suitable, closed, and clearly labeled containers. fishersci.com These containers must have tightly fitting caps (B75204) and be kept closed except when adding waste. Funnels should not be left in the container opening. To prevent spillage from expansion, containers should not be overfilled.
Contaminated Materials: Any materials that come into contact with this compound, such as personal protective equipment (PPE), absorbent materials from spill cleanups, and empty containers, are considered contaminated. This contaminated packaging retains product residue and can be dangerous; it must be disposed of as hazardous waste at a designated collection point. epa.gov Empty containers should not be reused.
Researchers are responsible for adhering to the specific waste disposal protocols established by their institution and local environmental protection agencies.
Prevention of Environmental Discharge
Preventing the accidental release of this compound into the environment is a primary safety objective. Due to its hazardous nature, stringent measures should be in place to contain the chemical.
Core Prevention Strategies:
Containment: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control vapor emissions. fishersci.com Storage areas should be designed to prevent release into the environment, ideally without access to drains or sewers. habitablefuture.org
Spill Management: In the event of a spill, immediate action must be taken to contain the material and prevent it from entering drains, surface waters, or the soil. epa.gov Spills should be absorbed using an inert material, such as dry sand or earth. The collected material must then be placed in a suitable, sealed container for disposal as hazardous waste. habitablefuture.org
Prohibition of Direct Discharge: Under no circumstances should this compound or water that has been used for rinsing contaminated equipment be flushed into surface water or the sanitary sewer system. epa.gov
Ecotoxicity Data and Assessment
As an acyl chloride, this compound is expected to react with water, a process known as hydrolysis. This reaction can lead to a shift in the pH of the surrounding environment, which can be harmful to aquatic organisms.
While direct aquatic toxicity data for this compound is lacking, information on related acyl chlorides provides an indication of the potential ecotoxicological effects:
Chloroacetyl chloride: This related compound is classified as very toxic to aquatic life. ilo.org
Acetyl chloride: This compound is considered harmful to aquatic organisms.
Given the toxicity of similar compounds, it is prudent to assume that this compound could also be harmful to aquatic life. Therefore, its release into the environment should be strictly avoided. ilo.org
Interactive Data Table: Ecotoxicity of Related Acyl Chlorides
| Compound | CAS Number | Ecotoxicity Classification |
| Chloroacetyl chloride | 79-04-9 | Very toxic to aquatic life ilo.org |
| Acetyl chloride | 75-36-5 | Harmful to aquatic organisms |
Future Research Directions and Emerging Applications
Novel Synthetic Pathways and Green Chemistry Approaches
The traditional synthesis of 2-ethoxyacetyl chloride typically involves the reaction of ethoxyacetic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.ai While effective, these methods often involve hazardous reagents and produce significant waste. Future research is increasingly directed towards greener and more sustainable synthetic alternatives.
Conventional Synthesis Methods for Acyl Chlorides:
| Reagent | Conditions | By-products | Notes |
| Thionyl chloride (SOCl₂) | Often requires heating | SO₂ and HCl (gaseous) | By-products are gases, which can simplify purification. chemguide.co.uk |
| Oxalyl chloride ((COCl)₂) | Can be performed at lower temperatures, often with a DMF catalyst | CO, CO₂, and HCl | Generally considered a milder and more selective reagent than thionyl chloride. |
| Phosphorus(V) chloride (PCl₅) | Cold reaction | POCl₃ and HCl | The acyl chloride can be separated by fractional distillation. chemguide.co.uk |
| Phosphorus(III) chloride (PCl₃) | Liquid reagent at room temperature | H₃PO₃ (phosphorous acid) | The reaction is less dramatic as no HCl is produced. chemguide.co.uk |
Green Chemistry Innovations:
Flow chemistry is emerging as a powerful tool for the synthesis of chemical intermediates like this compound. amf.chseqens.com This technology utilizes continuous-flow reactors, which offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processes. amf.chchemanager-online.com The development of flow chemistry protocols for the production of this compound could significantly enhance the sustainability of its manufacturing process. chemanager-online.com
Furthermore, research into alternative, less hazardous chlorinating agents and the use of biocatalysts, such as enzymes, in the synthesis of acyl chlorides represents a promising frontier in green chemistry. tamu.edu The exploration of enzymatic pathways could offer a highly selective and environmentally benign route to this compound. tamu.edu The use of water as a solvent in acylation reactions is also being investigated as a green alternative to volatile organic solvents. jetir.org
Expanded Applications in Pharmaceutical and Agrochemical Industries
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to its ability to introduce the ethoxyacetyl group into various molecular scaffolds. ontosight.ai
In the pharmaceutical sector, it is used as an intermediate in the development of new drug candidates. A notable example is its use in the synthesis of cis-ethoxyacetamide, a complex organic molecule, from the reaction with cis-3-amino-6-methylchroman-4-ol. The ethoxyacetyl group can be crucial for the biological activity of a drug molecule, and future research will likely focus on incorporating this moiety into a wider range of therapeutic agents to explore new pharmacological activities. researchgate.netumich.edu
In the agrochemical industry, this compound has shown significant potential in the development of novel fungicides. nih.govnih.gov In one study, a series of N-substituted phenyl-2-acyloxycyclohexylsulfonamides were synthesized using various acyl chlorides, including this compound. nih.gov The resulting compound, N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide, demonstrated potent fungicidal activity against Botrytis cinerea, a common plant pathogen. nih.govnih.gov The in-vitro and in-vivo results indicated that this compound had a broader fungicidal spectrum and, in some cases, better efficacy than existing commercial fungicides like procymidone (B1679156) and cyprodinil (B131803). nih.govnih.gov
Fungicidal Activity of a this compound Derivative:
| Compound | Target Fungus | EC₅₀ (μg/mL) | Comparison Fungicide (EC₅₀) |
| N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide | Botrytis cinerea | 4.17 | Procymidone (4.46) |
Future research will likely explore the synthesis of a wider range of agrochemicals derived from this compound to develop new and more effective pesticides with potentially improved environmental profiles. nih.gov
Development of New Materials and Polymers
The reactivity of this compound makes it a useful monomer and modifying agent in polymer chemistry. It can be used to introduce the ethoxyacetyl group into polymer structures, which can enhance properties such as solubility and thermal stability. For example, it has been suggested that this compound can be used to modify polyvinyl chloride (PVC) to improve its processing characteristics.
Future research in this area could focus on the synthesis of novel polymers using this compound as a primary monomer. These polymers could possess unique properties due to the presence of the ethoxyacetyl side group, potentially leading to applications in areas such as specialty coatings, adhesives, and biocompatible materials. The use of acyl chlorides in post-polymerization modification is a growing field, allowing for the precise functionalization of polymers to create materials with tailored properties. acs.orgrsc.org
Advanced Mechanistic and Computational Investigations
A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its use in synthesis and developing new applications. Computational studies, using methods like density functional theory (DFT), can provide valuable insights into the reaction pathways of acyl chlorides. nih.gov
For instance, theoretical studies have investigated whether nucleophilic substitution at the carbonyl carbon of acyl chlorides proceeds through a concerted SN2-like mechanism or via a traditional addition-elimination pathway involving a tetrahedral intermediate. nih.gov Such computational models can elucidate the role of solvents and catalysts in the reaction and predict the reactivity of this compound with various nucleophiles. nih.gov This knowledge can guide the design of more efficient synthetic procedures and the development of new reactions. Future computational work could specifically model the reactions of this compound to provide a more detailed understanding of its chemical behavior.
Sustainable Production and Lifecycle Assessment
The principles of green chemistry are increasingly being applied to the entire lifecycle of chemical products, from production to disposal. mdpi.com A lifecycle assessment (LCA) of this compound would provide a comprehensive evaluation of its environmental impact, considering factors such as raw material extraction, energy consumption during synthesis, and the generation of waste. nih.govx-mol.com
Currently, there is a lack of specific LCA data for this compound. However, general green chemistry metrics, such as atom economy and reaction mass efficiency, can be applied to its synthesis to identify areas for improvement. tamu.edujetir.orgresearchgate.net Future research should focus on conducting a thorough LCA for the production of this compound and similar specialty chemicals. This will involve gathering data on all inputs and outputs of the manufacturing process and assessing their environmental consequences. scientificupdate.com The insights gained from such an assessment will be invaluable for developing more sustainable production methods and minimizing the environmental footprint of this important chemical intermediate. mdpi.com
Q & A
Q. What established synthesis routes exist for 2-ethoxyacetyl chloride, and how do their methodologies differ?
The primary synthesis routes involve reacting ethoxyacetic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. Key steps include:
- Route 1 : Ethoxyacetic acid + SOCl₂ under reflux in anhydrous conditions (e.g., toluene or dichloromethane) for 4–6 hours. The reaction is quenched with ice water, and the product is extracted using organic solvents. Yield: ~70–85% .
- Route 2 : Ethoxyacetic acid + oxalyl chloride in the presence of catalytic dimethylformamide (DMF) at 0–5°C. This method avoids excessive heat, reducing decomposition risks. Yield: ~80–90% .
Q. Considerations :
- SOCl₂ generates HCl and SO₂ gases, requiring robust fume hoods and gas scrubbers.
- Oxalyl chloride offers milder conditions but is costlier.
Q. What safety protocols are critical when handling this compound?
Due to its reactivity and corrosivity:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and vapor-proof aprons.
- Ventilation : Use fume hoods to prevent inhalation of vapors, which can cause respiratory irritation .
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite). Avoid water, which exacerbates reactivity .
Q. How can researchers verify the purity of synthesized this compound?
Standard analytical methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., residual chlorinating agents).
- ¹H/¹³C NMR : Confirms structural integrity via characteristic peaks (e.g., ethoxy group at δ ~1.2 ppm for CH₃, δ ~3.5 ppm for OCH₂) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like dimerization or hydrolysis?
Key variables:
- Temperature Control : Maintain ≤25°C to suppress side reactions. Pre-cool solvents (e.g., DCM) for exothermic steps .
- Solvent Choice : Anhydrous toluene minimizes hydrolysis compared to polar solvents.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance selectivity. Pilot studies show 10% ZnCl₂ increases yield by 8% .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution?
The electron-withdrawing ethoxy group activates the carbonyl carbon, facilitating nucleophilic attack. Kinetic studies using IR spectroscopy reveal:
Q. How do researchers address discrepancies in reported yields for this compound synthesis?
Common causes and solutions:
Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
